[(Cyclohexanesulfonyl)methyl]benzene
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Overview
Description
[(Cyclohexanesulfonyl)methyl]benzene is an organic compound characterized by a cyclohexane ring bonded to a sulfonyl group, which is further connected to a methyl group and a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(Cyclohexanesulfonyl)methyl]benzene typically involves the sulfonylation of cyclohexane followed by a Friedel-Crafts alkylation reaction. The process begins with the reaction of cyclohexane with sulfur trioxide to form cyclohexanesulfonic acid. This intermediate is then reacted with benzyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride, to yield this compound .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but is optimized for large-scale operations. This includes the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
[(Cyclohexanesulfonyl)methyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are employed under controlled conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Halogenated or nitrated benzene derivatives.
Scientific Research Applications
[(Cyclohexanesulfonyl)methyl]benzene has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of [(Cyclohexanesulfonyl)methyl]benzene involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with nucleophilic sites, while the benzene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- [(Cyclohexanesulfonyl)methyl]benzene
- [(Cyclohexylsulfonyl)methyl]benzene
- [(Cyclohexanesulfonyl)ethyl]benzene
- [(Cyclohexanesulfonyl)propyl]benzene
Uniqueness
This compound is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to its analogs, it may exhibit different reactivity patterns and biological activities, making it a valuable compound for targeted applications in research and industry .
Properties
CAS No. |
34009-02-4 |
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Molecular Formula |
C13H18O2S |
Molecular Weight |
238.35 g/mol |
IUPAC Name |
cyclohexylsulfonylmethylbenzene |
InChI |
InChI=1S/C13H18O2S/c14-16(15,13-9-5-2-6-10-13)11-12-7-3-1-4-8-12/h1,3-4,7-8,13H,2,5-6,9-11H2 |
InChI Key |
KQUYTUBPQOITEH-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)S(=O)(=O)CC2=CC=CC=C2 |
Origin of Product |
United States |
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